Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate
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Overview
Description
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate typically involves the reaction of furan derivatives with acetylenic esters. One common method is the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction yields the desired product through a series of aldol condensation and dehydration steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the conjugated diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene system.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system and furan ring allow the compound to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate
- 2-Acetyl-5-methylfuran
- 6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones
Uniqueness
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate is unique due to its specific conjugated diene system and the presence of a furan ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other furan derivatives. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance.
Properties
CAS No. |
113541-26-7 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)8-4-3-6-10(13)11-7-5-9-16-11/h3-9H,2H2,1H3 |
InChI Key |
QGVBFVRDDJAWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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